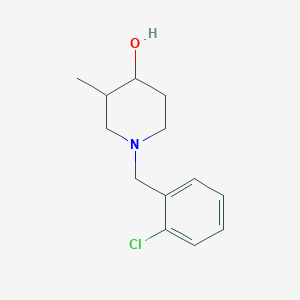

1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol

Description

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-10-8-15(7-6-13(10)16)9-11-4-2-3-5-12(11)14/h2-5,10,13,16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSCTZREIMLCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1O)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base Synthetic Route via Oxazoline Intermediates and Grignard Reagents

A patented process describes a multi-step synthesis starting from 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methylpyridine (Compound I), which undergoes reaction with 3-chlorobenzyl chloride in the presence of a strong base such as lithium diisopropylamide (LDA). This step yields a substituted pyridine intermediate (Compound II).

Subsequently, Compound II reacts with a Grignard reagent derived from 4-chloro-N-methylpiperidine in an inert solvent like tetrahydrofuran (THF) at low temperatures (-40 °C to 0 °C). This reaction forms a key intermediate (Compound III), which upon hydrolysis leads to the desired piperidin-4-ol derivative.

- Use of LDA as a strong base ensures selective deprotonation and alkylation.

- Grignard reagent addition is highly selective, avoiding extra purification steps.

- Hydrolysis converts oxazoline intermediates to the piperidine alcohol.

- Reaction conditions are carefully controlled to optimize yield and purity.

| Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methylpyridine + 3-chlorobenzyl chloride + LDA, THF, -15 to 25 °C | 3-[2-(3-chlorophenyl)ethyl]-2-(oxazoline)pyridine (Compound II) | Selective alkylation step |

| 2 | Compound II + Grignard reagent (4-chloro-N-methylpiperidine), THF, -40 to 0 °C | Oxazolidinyl-substituted pyridine (Compound III) | Grignard addition, selective |

| 3 | Hydrolysis of Compound III | 1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol | Final target compound |

This process is noted for its industrial viability due to fewer steps and avoidance of difficult reagents, leading to better yields and less side product formation.

Alternative Routes Involving Halogenated Piperidin-4-one Precursors

Other synthetic approaches involve the preparation of halogenated piperidin-4-one derivatives, which are then converted into the target alcohol. For example, 3-bromo-1-methyl-piperidin-4-one can be synthesized via bromination of 1-methyl-piperidin-4-one under controlled low temperatures using N-bromosuccinimide (NBS) and ammonium acetate. This intermediate can undergo condensation and hydrolysis steps to yield substituted piperidin-4-ol derivatives.

| Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | 1-methyl-piperidin-4-one + NBS + ammonium acetate, diethyl ether, <5 °C | 3-bromo-1-methyl-piperidin-4-one | Bromination with 83% yield |

| 2 | 3-bromo-1-methyl-piperidin-4-one + ethyl thiooxamide, base, reflux | Tetrahydrothiazolo-pyridine derivatives | Condensation reaction |

| 3 | Hydrolysis and acidification | Piperidin-4-ol hydrochloride salt | Purification by filtration |

This method emphasizes the use of halogenation and heterocyclic condensation to build the piperidine core, which can be further functionalized.

Comparative Data Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methylpyridine + 3-chlorobenzyl chloride | LDA, THF, Grignard reagent (4-chloro-N-methylpiperidine), low temp, hydrolysis | Not specified (high) | Selectivity, fewer steps, industrially viable | Requires strong base and inert atmosphere |

| 2 | 1-methyl-piperidin-4-one | NBS, ammonium acetate, diethyl ether, reflux with ethyl thiooxamide, hydrolysis | 67-83 | High purity intermediates, scalable | Multi-step, requires low temperature control |

| 3 | Piperidin-4-one derivatives with various substitutions | Recrystallization from ethanol or petroleum ether | Not specified | Purification and stereochemical control | Indirect route, may require adaptation |

Research Findings and Notes

- The use of oxazoline intermediates in method 1 provides a strategic advantage by enabling selective functionalization and reducing side reactions.

- Grignard reagents derived from substituted piperidines allow for precise carbon-carbon bond formation at the 4-position of the piperidine ring, critical for obtaining the target alcohol functionality.

- Bromination of piperidin-4-one derivatives at low temperatures is effective for introducing halogens without overreaction or degradation.

- Recrystallization techniques are essential for obtaining pure piperidine derivatives with defined stereochemistry, influencing biological activity and further chemical transformations.

- Industrial-scale preparations favor methods that minimize handling of sensitive reagents and reduce purification steps, as reflected in the patented processes.

Chemical Reactions Analysis

1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to convert the chlorobenzyl group to a benzyl group using reducing agents like lithium aluminum hydride.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The compound can undergo hydrolysis reactions under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common reagents used in these reactions include hydrogen peroxide

Biological Activity

1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol features a piperidine ring substituted with a chlorobenzyl group and a hydroxyl group. This structure contributes to its unique biological properties.

The biological activity of 1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors. It may modulate neuronal signaling pathways by binding to specific receptors in the brain, which can influence behaviors related to mood and cognition.

Antimicrobial and Antifungal Properties

Research indicates that 1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol exhibits promising antimicrobial and antifungal activities. These effects are significant for developing new therapeutic agents against infections caused by resistant strains of bacteria and fungi.

Antitumor Activity

Several studies have investigated the antitumor potential of this compound. For instance, derivatives of 1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol have been synthesized and shown to reduce the growth of various cancer cell lines. The compound appears to increase the expression of apoptosis-promoting genes such as p53 and Bax, suggesting a mechanism that induces cancer cell death .

Case Studies and Research Findings

- Antitumor Studies : In vitro studies demonstrated that 1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol significantly inhibited cell proliferation in hematological cancer models. Molecular docking analyses confirmed its binding affinity to critical targets involved in cancer progression .

- Neuropharmacological Effects : The compound has been evaluated for its effects on neurotransmitter systems, particularly those involving GABAergic pathways, which are crucial for mood regulation. Animal studies indicated potential anxiolytic effects, warranting further investigation into its use for treating anxiety disorders .

- Chemical Reactivity : The compound undergoes various chemical transformations, including oxidation and reduction reactions, which can be utilized to synthesize more complex derivatives with enhanced biological activity. For example, oxidation can convert the hydroxyl group into a ketone or aldehyde, potentially altering the compound's pharmacological profile.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol | Antimicrobial, Antitumor | Unique chlorobenzyl substitution |

| 1-(4-Fluorobenzyl)-piperidin-4-ol | Antidepressant | Different halogen substitution |

| 1-(3,4-Dichlorobenzyl)-piperidin-4-ol | Potential antipsychotic | Variations in halogen positioning |

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidin-4-ol Derivatives

Functional Group and Ring Substitution Differences

- 1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one : Replaces the hydroxyl group with a ketone and adds diphenyl groups at positions 2 and 6. The ketone reduces hydrogen-bonding capacity but increases electrophilicity, while diphenyl groups enhance aromatic interactions .

- 1-(2-Chlorobenzyl)-3-methyl-2,6-diphenylpiperidine : Lacks the hydroxyl group, diminishing polar interactions but improving membrane permeability due to increased hydrophobicity .

Table 2: Functional Group Impact on Bioactivity

Conformational and Crystallographic Differences

The 2-chlorobenzyl group in the title compound likely adopts a conformation where the chlorine atom is coplanar with the benzene ring, as observed in related urea derivatives . Piperidine derivatives with bulky substituents (e.g., 2,6-diphenyl groups) exhibit distorted ring conformations, reducing flexibility and affecting binding pocket compatibility .

Research Findings and Implications

- Hydrogen-Bonding Capacity: The hydroxyl group at position 4 enables interactions with polar residues in enzymatic targets, a feature absent in non-hydroxylated analogs like 1-(2-chlorobenzyl)-2,6-diphenylpiperidine .

- Halogen Effects: Mono-chloro derivatives balance lipophilicity and solubility, whereas di-chloro analogs may face bioavailability challenges despite stronger target binding .

- Synthetic Flexibility : The piperidine core allows modular substitution, enabling optimization for pharmacokinetic properties .

Q & A

Q. Q1. What are the common synthetic routes for 1-(2-Chlorobenzyl)-3-methylpiperidin-4-ol, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from piperidine derivatives and chlorobenzyl halides. A representative method includes:

- Step 1 : Alkylation of 3-methylpiperidin-4-ol with 2-chlorobenzyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., NaOH) .

- Step 2 : Purification via column chromatography or recrystallization from ethanol .

Optimization : Reaction temperature (40–60°C), solvent choice, and catalyst/base ratios are critical for yield improvement (>70%) and minimizing by-products like N-alkylation impurities .

Q. Q2. How is the molecular structure of this compound confirmed experimentally?

- Spectroscopy : H/C NMR confirms substituent positions (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, hydroxyl proton at δ 1.5–2.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 266.1 for CHClNO) .

- X-ray Crystallography : Single-crystal analysis (using SHELX software) resolves stereochemistry and hydrogen-bonding networks .

Chemical Reactivity and Stability

Q. Q3. What are the key chemical properties influencing its reactivity?

- Hydroxyl Group : Participates in hydrogen bonding, affecting solubility and crystal packing. Reacts with acylating agents (e.g., acetic anhydride) to form esters .

- Chlorobenzyl Moiety : Electrophilic aromatic substitution is hindered by the electron-withdrawing Cl group; however, nucleophilic displacement at the benzylic position is feasible .

- Stability : Degrades under strong acidic/basic conditions (pH <2 or >10), with hydrolysis of the piperidine ring observed .

Q. Q4. How can researchers mitigate by-product formation during derivatization?

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to protect the hydroxyl group before functionalizing the benzyl position .

- Catalytic Control : Employ palladium catalysts for selective cross-coupling reactions to avoid side products like dehalogenated analogs .

Biological Activity and Pharmacological Studies

Q. Q5. What in vitro assays are recommended for preliminary biological screening?

- Receptor Binding : Radioligand assays (e.g., H-labeled ligands) for GABA or serotonin receptors, given structural similarity to neuroactive piperidines .

- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or kinases using fluorometric/colorimetric substrates .

- Cytotoxicity : MTT assays in neuronal (e.g., SH-SY5Y) or cancer cell lines to assess therapeutic index .

Q. Q6. How can structure-activity relationship (SAR) studies be designed for this compound?

- Core Modifications : Synthesize analogs with varying substituents (e.g., 3-Fluorobenzyl, 4-Methoxybenzyl) to assess electronic/steric effects .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydroxyl group hydrogen bonding) .

Advanced Analytical and Computational Methods

Q. Q7. What crystallographic strategies resolve data contradictions in polymorph identification?

Q. Q8. How do solvent effects influence NMR chemical shifts, and how are they accounted for?

- Solvent Calibration : Refer to deuterated solvent libraries (e.g., DMSO-d vs. CDCl) to adjust δ values .

- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening (e.g., piperidine ring puckering) .

Data Interpretation and Reproducibility

Q. Q9. How should researchers address discrepancies in biological assay results across labs?

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., cell passage number, serum concentration) .

- Positive Controls : Include reference compounds (e.g., diazepam for GABA assays) to normalize inter-lab variability .

Q. Q10. What statistical methods validate synthetic yield optimization?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, solvent polarity) .

- ANOVA : Analyze variance across triplicate runs to confirm significance (p <0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.